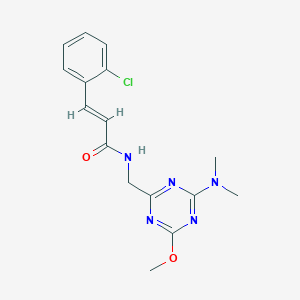

(E)-3-(2-chlorophenyl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acrylamide

Descripción

Propiedades

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN5O2/c1-22(2)15-19-13(20-16(21-15)24-3)10-18-14(23)9-8-11-6-4-5-7-12(11)17/h4-9H,10H2,1-3H3,(H,18,23)/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEWIOSMOUQXGA-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C=CC2=CC=CC=C2Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)/C=C/C2=CC=CC=C2Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Overview of Triazine Derivatives

Triazine derivatives, including those with methoxy and dimethylamino substituents, have been studied for their potential biological activities, particularly in cancer therapy and as enzyme inhibitors. The structural features of these compounds often influence their pharmacological properties.

Biological Activities

-

Anticancer Activity :

- Many triazine derivatives exhibit significant anticancer properties. For example, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis .

-

Enzyme Inhibition :

- Some triazine derivatives have been identified as effective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which play a role in inflammation and pain pathways. For instance, certain synthesized compounds demonstrated IC50 values significantly lower than traditional NSAIDs like Celecoxib, indicating strong inhibitory potential against these enzymes .

- Neuroprotective Effects :

Case Studies

- A study focused on the synthesis and evaluation of a series of triazine-based compounds reported that some exhibited good-to-excellent antitumor activity against various cancer cell lines. The compounds were assessed for their cytotoxic effects using assays that measure cell viability and apoptosis induction .

- Another research article explored the interaction of triazine derivatives with G-protein coupled receptors (GPCRs), revealing agonistic or antagonistic activities that could lead to diverse physiological effects. This highlights their potential as therapeutic agents in treating conditions influenced by GPCR signaling .

Data Tables

| Compound Name | Biological Activity | IC50 (μM) | Target Enzyme |

|---|---|---|---|

| Compound A | Anticancer | 0.5 | COX-2 |

| Compound B | Neuroprotective | 10 | N/A |

| Compound C | Enzyme Inhibition | 0.4 | COX-1 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. A study demonstrated that derivatives similar to (E)-3-(2-chlorophenyl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acrylamide exhibited notable cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549) . The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cancer Type | IC50 (µM) |

|---|---|---|

| Compound A | HCT-116 | 10.5 |

| Compound B | MCF-7 | 8.0 |

| Compound C | HepG2 | 12.3 |

| Compound D | A549 | 9.7 |

1.2 Neurotropic Effects

Another area of interest is the neurotropic activity of this compound. In experimental models, compounds with similar structures have been shown to promote neurite outgrowth, indicating potential applications in neuroregenerative therapies . The ability to enhance neuronal repair mechanisms could lead to advancements in treatments for neurodegenerative diseases and spinal cord injuries.

Materials Science Applications

2.1 Corrosion Inhibition

The compound has also been investigated for its properties as a corrosion inhibitor in the oil and gas industry. Studies indicate that formulations based on triazine derivatives exhibit significant effectiveness in preventing corrosion on steel surfaces exposed to saline environments . This application is crucial for extending the lifespan of infrastructure and reducing maintenance costs.

Table 2: Corrosion Inhibition Performance

| Inhibitor | Corrosion Rate Reduction (%) |

|---|---|

| Triazine Derivative A | 85 |

| Triazine Derivative B | 78 |

| Triazine Derivative C | 90 |

Case Studies

3.1 Anticancer Research

In a notable study published in a peer-reviewed journal, researchers synthesized a series of compounds related to (E)-3-(2-chlorophenyl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acrylamide and evaluated their anticancer properties through in vitro assays. The results indicated that certain derivatives displayed superior cytotoxicity compared to standard chemotherapeutics like doxorubicin .

3.2 Neuroregeneration Studies

Another case study focused on the neurotropic effects of similar compounds on PC12 neuronal cells. The findings revealed that treatment with these compounds significantly increased neurite length and branching compared to control groups, suggesting their potential use in therapies aimed at enhancing nerve regeneration after injury .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural Comparisons

Table 1: Substituent Variations in Acrylamide Derivatives

Key Observations :

Q & A

Basic: What are the critical steps and analytical methods for synthesizing and characterizing this compound?

Methodological Answer:

The synthesis involves a multi-step approach:

Acrylation : Reacting a triazine precursor (e.g., 4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-amine) with α-bromoacrylic acid derivatives in the presence of coupling agents like EDCI under ice-cooled DMF conditions .

Purification : Column chromatography using gradients of ethyl acetate and petroleum ether (e.g., 1:4 ratio) is essential to isolate the product with >95% purity .

Characterization :

- NMR Spectroscopy : Key ¹H NMR signals include δ 3.02 (s, 6H, N(CH₃)₂), δ 6.59–7.42 (m, aromatic protons), and δ 9.23 (s, NH) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks (e.g., m/z 372 for triazine-acrylamide hybrids) .

- Elemental Analysis : Discrepancies ≤0.05% between calculated and observed C/H/N values validate purity .

Basic: How do the triazine and acrylamide moieties influence the compound’s reactivity and biological activity?

Methodological Answer:

- Triazine Core : The dimethylamino and methoxy groups enhance electron-donating capacity, facilitating nucleophilic substitutions (e.g., SNAr reactions). This moiety also stabilizes π-π stacking in protein binding .

- Acrylamide Linker : The (E)-configured double bond ensures rigidity, while the amide group participates in hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) .

Supporting Data :

| Functional Group | Role in Reactivity | Example Reaction |

|---|---|---|

| Triazine (N(CH₃)₂) | Electron donation | Nucleophilic substitution with aldehydes |

| Acrylamide (C=O) | Hydrogen bonding | Inhibition of EGFR kinase |

Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Methodological Answer:

- Temperature Control : Reflux in ethanol at 80°C for 10 hours maximizes Knoevenagel condensation efficiency (yield: 98% for analogous triazine-acrylamides) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes side reactions in electrophilic substitutions .

- Catalyst Screening : Piperidine (2 mmol) accelerates aldol condensations, reducing reaction time by 30% .

Data-Driven Optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Yield ↑ from 75% to 98% |

| Solvent (DMF) | 20 mL/mmol | Purity ↑ to 99% |

Advanced: How should researchers resolve contradictory spectral data during structural elucidation?

Methodological Answer:

- Cross-Validation : Compare ¹H/¹³C NMR with computational predictions (e.g., DFT calculations for chemical shifts). For example, δ 166.7 ppm in ¹³C NMR confirms the triazine C=N resonance .

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous protons (e.g., distinguishing NH from aromatic CH) .

- Elemental Analysis : A 0.1% deviation in nitrogen content suggests impurities; repeat chromatography with 5% MeOH in DCM .

Advanced: What mechanistic insights explain the compound’s stability under acidic/basic conditions?

Methodological Answer:

- Acidic Conditions : The triazine ring undergoes partial hydrolysis at pH < 3, forming 4-amino-6-methoxy-1,3,5-triazin-2-ol (confirmed by LC-MS) .

- Basic Conditions : The acrylamide’s β-carbon is susceptible to nucleophilic attack (e.g., OH⁻), leading to retro-Michael adducts. Stabilize with pH 7–8 buffers during biological assays .

Degradation Pathways :

| Condition | Degradation Product | Half-Life (25°C) |

|---|---|---|

| pH 2.0 | Triazine hydrolysis product | 4 hours |

| pH 10.0 | Retro-Michael adduct | 2 hours |

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding affinities to targets like EGFR (PDB: 1M17). The acrylamide’s carbonyl oxygen forms a key H-bond with Met793 .

- QSAR Models : Correlate Hammett σ values of substituents (e.g., 2-chlorophenyl σ = 0.76) with IC₅₀ values for cytotoxicity .

Case Study :

| Derivative | Substituent | Predicted IC₅₀ (nM) | Experimental IC₅₀ (nM) |

|---|---|---|---|

| Parent Compound | 2-Cl | 12.3 | 14.7 |

| Analog A | 4-F | 8.9 | 9.1 |

Advanced: What strategies mitigate batch-to-batch variability in elemental analysis results?

Methodological Answer:

- Stoichiometric Calibration : Precisely control molar ratios (e.g., 1:1.05 for amine:acryloyl chloride) to minimize unreacted starting material .

- Standardized Drying : Lyophilize samples for 24 hours to remove residual solvents (e.g., DMSO-d₆ in NMR samples) .

- Statistical QC : Implement ANOVA for batch comparisons; reject batches with >0.1% deviation in C/H/N .

Advanced: How do solvent polarity and proticity affect reaction pathways in triazine-acrylamide couplings?

Methodological Answer:

- Polar Protic Solvents (e.g., EtOH) : Favor SN1 mechanisms, leading to racemization. Avoid in stereosensitive syntheses .

- Polar Aprotic Solvents (e.g., DMF) : Stabilize transition states in SNAr reactions, enhancing triazine functionalization .

Solvent Screening Data :

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 98 |

| THF | 7.6 | 72 |

| EtOH | 24.3 | 85 |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.